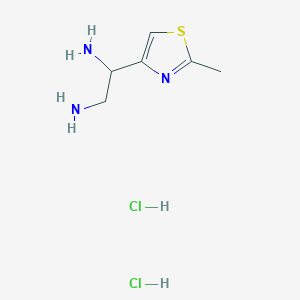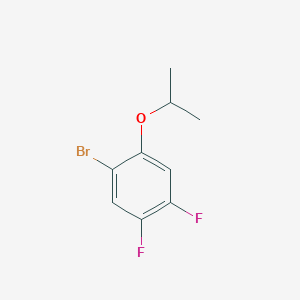
2-(2-Brom-4,5-difluorphenoxy)propan
Übersicht
Beschreibung
2-(2-Bromo-4,5-difluorophenoxy)propane is an organic compound with the molecular formula C9H9BrF2O and a molecular weight of 251.07 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a phenoxy group, which is further connected to a propane chain. It is commonly used in various chemical synthesis processes due to its unique reactivity and properties.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4,5-difluorophenoxy)propane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by 2-(2-Bromo-4,5-difluorophenoxy)propane are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(2-Bromo-4,5-difluorophenoxy)propane is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity.
Biochemische Analyse
Biochemical Properties
2-(2-Bromo-4,5-difluorophenoxy)propane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 2-(2-Bromo-4,5-difluorophenoxy)propane and these enzymes can lead to the inhibition or activation of metabolic pathways, affecting the overall biochemical processes .
Cellular Effects
The effects of 2-(2-Bromo-4,5-difluorophenoxy)propane on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating these pathways, 2-(2-Bromo-4,5-difluorophenoxy)propane can alter gene expression and cellular metabolism, leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, 2-(2-Bromo-4,5-difluorophenoxy)propane exerts its effects through binding interactions with specific biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Bromo-4,5-difluorophenoxy)propane can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(2-Bromo-4,5-difluorophenoxy)propane remains stable under controlled conditions, but its degradation products can have different biochemical activities .
Dosage Effects in Animal Models
The effects of 2-(2-Bromo-4,5-difluorophenoxy)propane vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on metabolic pathways, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which 2-(2-Bromo-4,5-difluorophenoxy)propane is effective without causing harm .
Metabolic Pathways
2-(2-Bromo-4,5-difluorophenoxy)propane is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These pathways are essential for the metabolism of various endogenous and exogenous compounds. The interaction of 2-(2-Bromo-4,5-difluorophenoxy)propane with these enzymes can alter metabolic flux and affect the levels of metabolites in the body .
Transport and Distribution
The transport and distribution of 2-(2-Bromo-4,5-difluorophenoxy)propane within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its overall activity and function. Studies have shown that 2-(2-Bromo-4,5-difluorophenoxy)propane can be efficiently transported to target tissues, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 2-(2-Bromo-4,5-difluorophenoxy)propane is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 2-(2-Bromo-4,5-difluorophenoxy)propane can influence its interactions with other biomolecules and its overall biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4,5-difluorophenoxy)propane typically involves the reaction of 2-bromo-4,5-difluorophenol with an appropriate alkylating agent, such as 1-bromo-2-propanol, under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Bromo-4,5-difluorophenoxy)propane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-4,5-difluorophenoxy)propane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenoxy derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of difluorophenoxypropane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, or amino derivatives of the original compound.
Oxidation: Phenoxy derivatives with additional functional groups.
Reduction: Difluorophenoxypropane and other reduced forms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Bromo-4-fluorophenoxy)propane
- 2-(2-Bromo-5-fluorophenoxy)propane
- 2-(2-Chloro-4,5-difluorophenoxy)propane
Uniqueness
2-(2-Bromo-4,5-difluorophenoxy)propane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The combination of these halogens can influence the compound’s chemical behavior, making it suitable for specific synthetic applications and research studies.
Eigenschaften
IUPAC Name |
1-bromo-4,5-difluoro-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-5(2)13-9-4-8(12)7(11)3-6(9)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWBEPLRAXFDCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1377505.png)
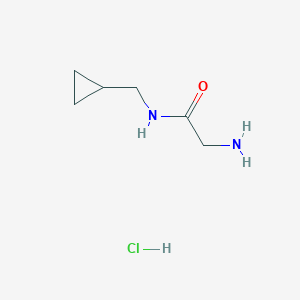

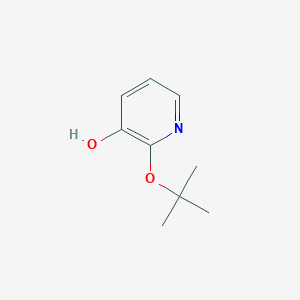
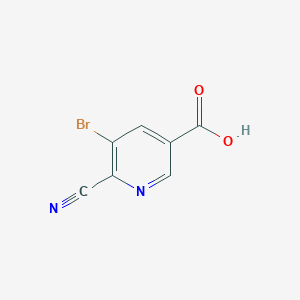
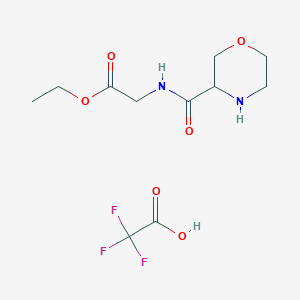
![1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1377515.png)
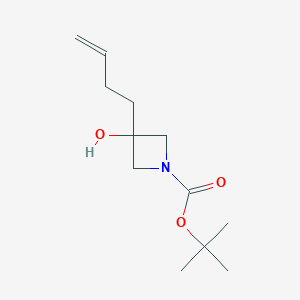
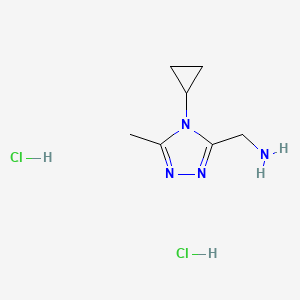
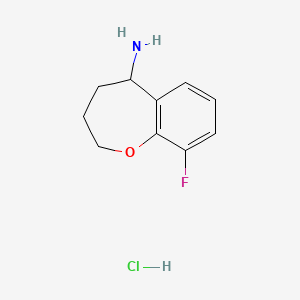
![2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1377524.png)


